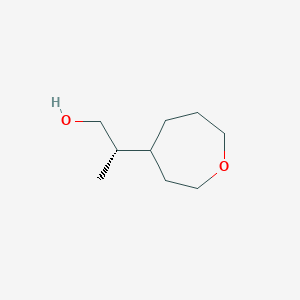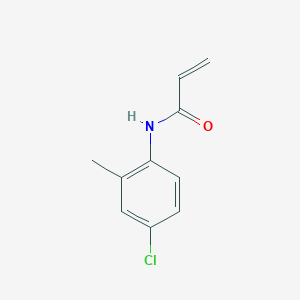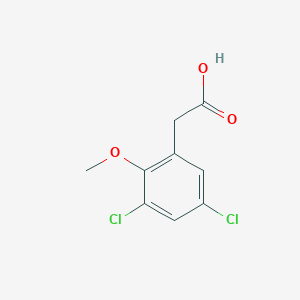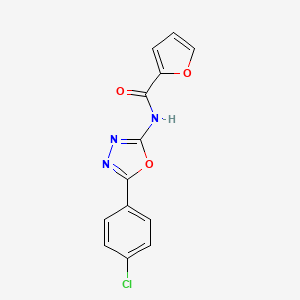
(2S)-2-(Oxepan-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Oxepan-4-yl)propan-1-ol, also known as trans-4-(1-hydroxyethyl)-tetrahydrofuran-2-ylmethanol, is a chiral alcohol with a unique chemical structure. It has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of (2S)-2-(Oxepan-4-yl)propan-1-ol is not well understood. However, it has been reported to interact with various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been reported to interact with the GABA-A receptor, a receptor involved in the regulation of anxiety and epilepsy.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties. It has also been reported to have neuroprotective effects and improve cognitive function. Moreover, it has been shown to have anticonvulsant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(Oxepan-4-yl)propan-1-ol has several advantages and limitations for lab experiments. It is a chiral alcohol with a unique chemical structure, making it a useful building block in the synthesis of chiral compounds. It also has potential applications in various scientific research fields, including pharmaceuticals, agrochemicals, and natural products. However, its synthesis can be challenging, and it has limited availability. Moreover, its mechanism of action is not well understood, limiting its potential applications.
Orientations Futures
There are several future directions for the research on (2S)-2-(Oxepan-4-yl)propan-1-ol. Firstly, further research is needed to understand its mechanism of action and potential applications in various scientific research fields. Secondly, its synthesis method can be optimized to improve its availability and reduce its cost. Moreover, its potential applications in drug discovery, asymmetric synthesis, and catalysis can be explored further. Lastly, its potential applications in the treatment of various diseases, including neurodegenerative disorders and epilepsy, can be investigated further.
Conclusion:
In conclusion, this compound is a chiral alcohol with a unique chemical structure and potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of (2S)-2-(Oxepan-4-yl)propan-1-ol can be achieved through the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. The chiral alcohol can also be obtained through the enzymatic reduction of the ketone using various enzymes such as alcohol dehydrogenase, ketoreductase, or carbonyl reductase.
Applications De Recherche Scientifique
(2S)-2-(Oxepan-4-yl)propan-1-ol has been widely used in various scientific research fields due to its unique chemical structure and potential applications. It has been used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. Moreover, it has been used as a chiral solvent in asymmetric synthesis and catalysis. It has also been used as a chiral auxiliary in the synthesis of various chiral compounds.
Propriétés
IUPAC Name |
(2S)-2-(oxepan-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(7-10)9-3-2-5-11-6-4-9/h8-10H,2-7H2,1H3/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEWKEAPEGLEDJ-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2665177.png)

![Methyl 3-[(azepan-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2665179.png)
![N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2665182.png)
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2665183.png)
![Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2665185.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2665190.png)
![2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol](/img/structure/B2665195.png)

![1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2665197.png)


![8-(4-bromophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2665200.png)